

Technical Monograph: 3-(4-Chlorophenyl)-5-methyl-1,2,4-oxadiazole

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Compound of Interest

Compound Name:	3-(4-Chlorophenyl)-5-methyl-1,2,4-oxadiazole
CAS No.:	21614-47-1
Cat. No.:	B1607140

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Executive Summary

This technical guide provides a comprehensive analysis of **3-(4-Chlorophenyl)-5-methyl-1,2,4-oxadiazole** (CAS 21614-47-1), a critical heterocyclic building block in modern medicinal chemistry. Belonging to the 1,2,4-oxadiazole class, this compound serves as a robust bioisostere for esters and amides, offering improved metabolic stability and lipophilicity profiles in drug candidates.

This monograph details the compound's physicochemical properties, validated synthesis protocols, and its strategic application in lead optimization, particularly within the context of anti-inflammatory and Sirtuin 2 (Sirt2) inhibitor development.

Chemical Identity & Physicochemical Profile[1][2][3] [4][5][6][7][8][9]

Nomenclature and Identifiers

Parameter	Detail
Chemical Name	3-(4-Chlorophenyl)-5-methyl-1,2,4-oxadiazole
CAS Number	21614-47-1
Molecular Formula	C ₉ H ₇ ClN ₂ O
Molecular Weight	194.62 g/mol
SMILES	CC1=NC(C2=CC=C(Cl)C=C2)=NO1
InChIKey	ZFYVXZGJPJTIPQ-UHFFFAOYSA-N

Physical Properties

Property	Value	Source/Context
Appearance	White to off-white crystalline solid	Standard purity (>96%)
Melting Point	90–92 °C	Recrystallized from Ethanol
Solubility	Soluble in DMSO, DCM, Ethanol; Insoluble in Water	Lipophilic nature
LogP (Predicted)	~2.71	Suitable for CNS penetration
H-Bond Acceptors	3	Nitrogen/Oxygen atoms
H-Bond Donors	0	Lack of NH/OH groups

Synthesis & Manufacturing Protocol

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most reliably achieved via the Amidoxime Route. This method is preferred for its scalability and the stability of the intermediates.

Reaction Mechanism

The synthesis involves two key stages:

- Amidoxime Formation: Nucleophilic attack of hydroxylamine on 4-chlorobenzonitrile.

- O-Acylation & Cyclodehydration: Reaction with acetic anhydride (or acetyl chloride) followed by thermal cyclization.

Detailed Protocol

Stage 1: Preparation of 4-Chlorobenzamidoxime

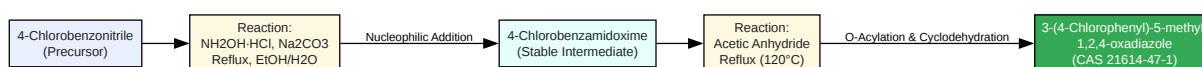
- Reagents: 4-Chlorobenzonitrile (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium Carbonate (1.2 eq), Ethanol/Water (3:1).
- Procedure:
 - Dissolve hydroxylamine HCl and Na₂CO₃ in water; add to a solution of 4-chlorobenzonitrile in ethanol.
 - Reflux at 80°C for 6–12 hours (monitor via TLC).
 - Cool to room temperature. The amidoxime product often precipitates.
 - Filter, wash with cold water, and dry.
 - Yield Expectation: >85%.^{[1][2]}

Stage 2: Cyclization to **3-(4-Chlorophenyl)-5-methyl-1,2,4-oxadiazole**

- Reagents: 4-Chlorobenzamidoxime (1.0 eq), Acetic Anhydride (excess, solvent/reagent), Pyridine (cat. optional).
- Procedure:
 - Suspend the dried amidoxime in acetic anhydride (5–10 volumes).
 - Heat to reflux (120–140°C) for 2–4 hours. The solid will dissolve as the O-acyl intermediate forms and subsequently cyclizes.
 - Critical Step: Monitor for the disappearance of the O-acyl intermediate to ensure full cyclization.

- Cool and pour onto crushed ice to hydrolyze excess anhydride.
- Extract with Dichloromethane (DCM) or Ethyl Acetate.
- Wash organic layer with NaHCO₃ (sat.) to remove acetic acid.
- Dry over MgSO₄ and concentrate.
- Purification: Recrystallize from Ethanol or Hexane/EtOAc.

Visualized Pathway (DOT)



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Figure 1: Synthetic pathway from nitrile precursor to final oxadiazole product.

Applications in Drug Development[1][8]

Bioisosterism & Scaffold Utility

The 1,2,4-oxadiazole ring is a classical bioisostere for esters (-COO-) and amides (-CONH-).

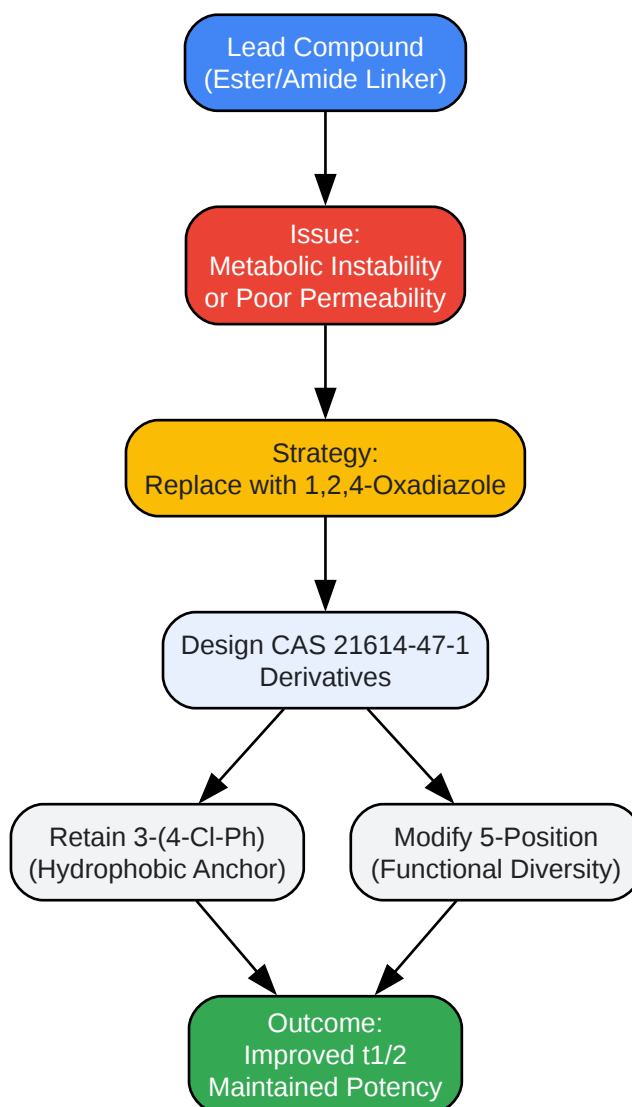
- **Metabolic Stability:** Unlike esters, the oxadiazole ring is resistant to hydrolysis by esterases.
- **Peptidomimetics:** It mimics the geometry of the peptide bond while removing the hydrogen bond donor, which can improve membrane permeability (CNS activity).

Therapeutic Areas[8]

- **Sirtuin Inhibition:** Derivatives of 3-(4-chlorophenyl)-1,2,4-oxadiazole have been identified as potent inhibitors of Sirtuin 2 (Sirt2), a deacetylase enzyme linked to neurodegenerative diseases. The 4-chlorophenyl moiety occupies the hydrophobic pocket of the enzyme, while the 5-position allows for linker optimization.

- Muscarinic Agonists: The oxadiazole core is frequent in ligands targeting muscarinic acetylcholine receptors (mAChRs) for Alzheimer's treatment.
- Anti-Inflammatory: The scaffold suppresses COX-2 expression in certain cellular assays.

Lead Optimization Decision Tree



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Figure 2: Strategic logic for deploying the 1,2,4-oxadiazole scaffold in lead optimization.

Safety & Handling (GHS)

While specific toxicological data for this exact CAS is limited, it should be handled as a standard functionalized heterocyclic organic solid.

- Signal Word:WARNING
- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Precautionary Measures:
 - Wear nitrile gloves and safety glasses.
 - Operate within a fume hood, especially during the acetic anhydride step of synthesis (corrosive vapors).

References

- PubChem.**3-(4-Chlorophenyl)-5-methyl-1,2,4-oxadiazole** Compound Summary. National Library of Medicine. Available at: [[Link](#)]
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